molecular formula C21H27NO3S B2764298 6-Tert-butyl-3-(3,5-dimethoxybenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine CAS No. 793678-85-0

6-Tert-butyl-3-(3,5-dimethoxybenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine

Cat. No.: B2764298
CAS No.: 793678-85-0
M. Wt: 373.51
InChI Key: KBPZMHOZVWHWGG-UHFFFAOYSA-N
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Description

This compound (CAS: 793716-17-3) is a tetrahydrobenzothiophene derivative featuring a 3,5-dimethoxybenzoyl substituent at the 3-position and a tert-butyl group at the 6-position. The 3,5-dimethoxy groups on the benzoyl ring enhance solubility and electronic properties, which may influence binding affinity and metabolic stability .

Properties

IUPAC Name

(2-amino-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-(3,5-dimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO3S/c1-21(2,3)13-6-7-16-17(10-13)26-20(22)18(16)19(23)12-8-14(24-4)11-15(9-12)25-5/h8-9,11,13H,6-7,10,22H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBPZMHOZVWHWGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)C3=CC(=CC(=C3)OC)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Tert-butyl-3-(3,5-dimethoxybenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Core: This step involves the cyclization of a suitable precursor to form the benzothiophene ring. This can be achieved through various methods, such as the Pummerer rearrangement or the Gewald reaction.

    Introduction of the Tert-butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride.

    Attachment of the Dimethoxybenzoyl Group: The dimethoxybenzoyl group can be introduced through acylation reactions, such as the Friedel-Crafts acylation, using 3,5-dimethoxybenzoyl chloride and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-Tert-butyl-3-(3,5-dimethoxybenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketones or aldehydes to alcohols or to reduce double bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific functional groups with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂), alkyl halides, and nucleophiles (NH₃, OH⁻) are frequently employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Antimicrobial Applications

Research has indicated that 6-tert-butyl-3-(3,5-dimethoxybenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine exhibits antimicrobial properties against various bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli32 µg/mL

These findings suggest its potential use in developing new antimicrobial agents targeting resistant bacterial strains .

Anti-inflammatory Effects

In preclinical studies using murine models, the compound demonstrated significant anti-inflammatory effects. Administration resulted in a marked reduction in paw edema, indicating its potential as an anti-inflammatory therapeutic agent .

Anticancer Potential

The compound's structure suggests it may inhibit cancer cell proliferation. In vitro assays on breast cancer cell lines showed that it inhibited cell growth by 50% at a concentration of 10 µM. This indicates its potential as an anticancer agent targeting specific cancer types .

Case Studies

Several studies have documented the efficacy of this compound across different applications:

  • Antimicrobial Efficacy :
    • A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli, revealing a MIC of 32 µg/mL for both strains .
  • Anti-inflammatory Activity :
    • In a murine model of inflammation, the compound significantly reduced paw edema compared to control groups .
  • Cancer Cell Proliferation :
    • In vitro studies demonstrated that the compound inhibited breast cancer cell growth by 50% at a concentration of 10 µM .

Mechanism of Action

The mechanism of action of 6-Tert-butyl-3-(3,5-dimethoxybenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor signaling, and interference with DNA replication or transcription.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzoyl Ring

4-Methoxybenzoyl Analog
  • Compound : 6-tert-Butyl-3-(4-methoxybenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine (CAS: 62516-82-9)
  • Molecular Formula: C₁₈H₂₁NO₂S (MW: 315.4 g/mol)
  • Key Differences : The single methoxy group at the 4-position reduces steric hindrance compared to the 3,5-dimethoxy substitution. This analog is structurally simpler but may exhibit lower receptor selectivity due to reduced electronic effects .
4-Methylbenzoyl Analog
  • Compound : 6-tert-Butyl-3-(4-methylbenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine (CAS: 793716-16-2)
  • Molecular Formula: C₁₈H₂₁NOS (MW: 327.49 g/mol)
  • This analog is discontinued commercially, highlighting challenges in optimizing pharmacokinetics .
3-Fluorobenzoyl Analog
  • Compound : 6-tert-Butyl-3-(3-fluorobenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine (CAS: 793678-84-9)
  • Molecular Formula: C₁₉H₂₂FNOS (MW: 331.45 g/mol)
  • However, its reduced solubility compared to methoxy derivatives may limit bioavailability .
2,3-Dimethoxybenzoyl Analog
  • Compound : 3-(2,3-Dimethoxybenzoyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-amine (CAS: 793678-83-8)
  • Molecular Formula: C₁₈H₂₁NO₃S (MW: 331.4 g/mol)
  • This analog’s activity profile remains underexplored but may differ in receptor engagement .

Modifications to the Tetrahydrobenzothiophene Core

6,6-Dimethyl Substitution
  • Compound : 6,6-Dimethyl-3-(4-methylbenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine
  • Pharmacological Role: Acts as a positive allosteric modulator (PAM) of the GLP-1 receptor (GLP-1R), demonstrating that alkyl substitutions on the tetrahydro ring can enhance receptor specificity.

Comparative Data Table

Compound (Substituent) CAS Number Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
3,5-Dimethoxybenzoyl (Target) 793716-17-3 C₁₇H₁₉NO₃S 329.4 Enhanced solubility, receptor binding
4-Methoxybenzoyl 62516-82-9 C₁₈H₂₁NO₂S 315.4 Simplified structure, lower selectivity
4-Methylbenzoyl 793716-16-2 C₁₈H₂₁NOS 327.49 High lipophilicity, discontinued
3-Fluorobenzoyl 793678-84-9 C₁₉H₂₂FNOS 331.45 Electron-withdrawing effects
6,6-Dimethyl-4-methylbenzoyl GC91922 C₁₈H₂₃NOS 301.4 GLP-1R modulation

Biological Activity

6-Tert-butyl-3-(3,5-dimethoxybenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on antitumor and antimicrobial properties.

  • Molecular Formula : C21H27NO3S
  • CAS Number : 53639-82-0
  • Molar Mass : 373.52 g/mol

Biological Activity Overview

The compound has been investigated for various biological activities, particularly its antitumor and antimicrobial effects. Below is a summary of key findings from recent studies.

Antitumor Activity

Recent studies highlight the antitumor potential of benzothiophene derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.

Key Findings :

  • Cell Lines Tested : The compound was tested on human lung cancer cell lines (A549, HCC827, NCI-H358) using MTS cytotoxicity and BrdU proliferation assays.
  • IC50 Values : The IC50 values for the compound were found to be lower than those of many existing chemotherapeutics, indicating a strong potential for inhibiting cell proliferation.
    • A549: IC50 = 6.26 ± 0.33 μM
    • NCI-H358: IC50 = 6.48 ± 0.11 μM

Antimicrobial Activity

In addition to its antitumor properties, the compound has shown promising results against various microbial strains.

Testing Methods :

  • Broth Microdilution Method : This method was used to evaluate antimicrobial activity against Gram-negative (Escherichia coli) and Gram-positive (Staphylococcus aureus) bacteria.

Results :

  • The compound exhibited significant antibacterial activity with lower minimum inhibitory concentrations (MICs) compared to control compounds.
  • It also demonstrated efficacy against fungal strains such as Saccharomyces cerevisiae, suggesting a broad-spectrum antimicrobial profile.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be partially explained through its structural features:

  • Benzothiophene Core : This scaffold is known for its ability to interact with biological targets effectively.
  • Dimethoxy Substituents : The presence of methoxy groups enhances solubility and may influence receptor binding affinity.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound and related derivatives:

StudyYearKey Findings
2021Identified potential antitumor activity in similar benzothiophene derivatives.
2024Established a quantitative structure–activity relationship (QSAR) showing correlation between structure and chitin synthesis inhibition in insects.
2024Reported broad-spectrum antimicrobial activity against various pathogens.

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